
(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride
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Overview
Description
“(4,6-Dimethoxypyrimidin-2-yl)methanamine hydrochloride” is a pyrimidine derivative characterized by a methanamine group attached to the 2-position of a 4,6-dimethoxypyrimidine scaffold, with a hydrochloride salt counterion. This compound is frequently utilized as a building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structural features, including the electron-rich pyrimidine ring and methoxy substituents, enhance its reactivity in nucleophilic substitution and coupling reactions. Evidence from commercial catalogs (e.g., Combi-Blocks) indicates its availability with a purity of 95% (CAS: 771582-35-5) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride typically involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-Inflammatory Properties
Research has indicated that compounds related to (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride exhibit significant anti-inflammatory effects. Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain derivatives demonstrated half-maximal inhibitory concentrations (IC50) comparable to established anti-inflammatory drugs like celecoxib and indomethacin, highlighting their potential as therapeutic agents against inflammatory diseases .
Mechanism of Action
The mechanism by which these compounds exert their anti-inflammatory effects typically involves the inhibition of COX-1 and COX-2 enzymes. In vitro assays have shown that specific derivatives can effectively suppress the production of prostaglandins, mediators of inflammation. This inhibition is critical for developing new anti-inflammatory medications with potentially fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Pharmacology
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that certain pyrimidine derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies help identify which modifications to the pyrimidine core enhance antimicrobial efficacy .
Cytotoxic Effects
Further investigations into the cytotoxic effects of this compound reveal its potential in cancer therapy. Preliminary studies suggest that specific derivatives may induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Agricultural Applications
Herbicidal Activity
In agricultural research, pyrimidine derivatives have been explored for their herbicidal properties. Compounds related to this compound have shown promise in inhibiting weed growth while being less harmful to crops. This selectivity is essential for developing sustainable agricultural practices that minimize environmental impact .
Table: Summary of Research Findings on Pyrimidine Derivatives
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The compound’s pyrimidine core and substitution patterns are shared with several analogues, but differences in substituents, ring systems, and salt forms significantly influence their chemical and biological properties. Below is a comparative analysis:
Key Research Findings
Agrochemical Relevance : Sulfosulfuron, which shares the 4,6-dimethoxypyrimidinyl group, demonstrates potent herbicidal activity by inhibiting acetolactate synthase (ALS) in weeds like Poa trivialis . In contrast, the parent compound lacks direct herbicidal activity but serves as a precursor for such derivatives.
Hydrogen-Bonding and Crystallography : Pyrimidine derivatives like 4,6-dichloro-5-methoxypyrimidine exhibit intermolecular Cl···N interactions (3.09–3.10 Å) that stabilize crystal packing . The hydrochloride salt of (4,6-dimethoxypyrimidin-2-yl)methanamine likely forms similar networks, enhancing its stability.
Solubility and Reactivity: Dihydrochloride salts (e.g., (2-methoxypyrimidin-4-yl)methanamine dihydrochloride) show higher aqueous solubility than monohydrochloride forms, critical for bioavailability in drug formulations .
Data Tables
Physicochemical Comparison
Property | (4,6-Dimethoxypyrimidin-2-yl)methanamine HCl | (2-Methoxypyrimidin-4-yl)methanamine diHCl | Sulfosulfuron |
---|---|---|---|
Molecular Weight | 231.68 g/mol | 225.07 g/mol | 470.48 g/mol |
Solubility (H₂O) | Moderate | High | Low (organic solvents) |
Bioactivity | Building block | Intermediate | ALS inhibitor (herbicide) |
Thermal Stability | Stable to 150°C | Stable to 130°C | Decomposes above 200°C |
Biological Activity
(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound features a pyrimidine ring substituted with methoxy groups and an amine group, enhancing its solubility and biological interaction potential. Various studies have explored its antimicrobial, anti-inflammatory, and cytotoxic properties.
- Molecular Formula : C8H11N3O2·HCl
- Molecular Weight : Approximately 205.642 g/mol
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have been recognized for their antibacterial and antifungal activities . These compounds often interact with specific biological targets within microbial cells, disrupting essential functions and leading to cell death. For instance, studies indicate that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Research has demonstrated that several pyrimidine derivatives possess anti-inflammatory properties . In particular, this compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have reported IC50 values indicating its effectiveness in reducing COX-1 and COX-2 enzyme activities:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrimidine derivatives reveals that modifications on the pyrimidine ring significantly influence their biological activities. The presence of methoxy groups at the 4 and 6 positions enhances solubility and bioavailability, while the amine group at position 2 is essential for interaction with biological targets .
Case Studies
- Antibacterial Activity : A study involving the synthesis of various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Activity : In vivo models using carrageenan-induced paw edema demonstrated significant reductions in inflammation when treated with this compound compared to controls.
- Cytotoxicity Assessment : In vitro studies on A2780 ovarian cancer cells showed that this compound induced apoptosis at concentrations that did not affect normal HEK293 cells significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4,6-dimethoxypyrimidin-2-yl)methanamine hydrochloride, and how can yield optimization be addressed?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination of 4,6-dimethoxypyrimidine-2-carbaldehyde intermediates. For example, a multi-step approach (similar to ’s 11-step synthesis for a quinazoline derivative) can be adapted, starting with methoxylation of pyrimidine precursors followed by functionalization of the methylamine group. Yield optimization may require adjusting reaction temperatures (e.g., 60–80°C for amination steps) or using catalysts like Pd/C for hydrogenation. Purification via recrystallization in ethanol/water mixtures improves purity .
Q. How is the purity of this compound validated in academic settings?
Methodological Answer: Purity validation employs HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (DMSO-d6, 400 MHz) to confirm structural integrity. Residual solvents are quantified via GC-MS, adhering to pharmacopeial guidelines (e.g., USP <467>). Heavy metal limits (≤20 μg/g) are assessed using ICP-MS, as outlined in pharmaceutical quality standards like those in .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO at 10 mM stock solutions) but limited aqueous solubility. For in vitro studies, prepare working solutions in PBS (pH 7.4) with 0.1% Tween-80 to enhance dispersibility. Sonication for 10–15 minutes at 25°C is recommended to prevent aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for analogous methoxypyrimidine derivatives?
Methodological Answer: Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst load). For example, nucleophilic substitution pathways may compete with elimination reactions in polar solvents ( ). Computational tools like DFT calculations (B3LYP/6-31G* basis set) can model transition states, while kinetic studies (e.g., variable-temperature NMR) elucidate dominant pathways. Cross-referencing with ’s synthetic routes (e.g., methoxylation vs. chlorination) provides empirical validation .
Q. What strategies identify and characterize degradation byproducts under accelerated stability conditions?
Methodological Answer: Forced degradation studies (40°C/75% RH for 4 weeks) coupled with LC-HRMS (Q-TOF, ESI+) can detect hydrolysis byproducts (e.g., demethoxylated pyrimidines). Structural elucidation via MS/MS fragmentation patterns and comparison with synthetic standards (e.g., ’s bromothiazole analogs) is critical. Quantify degradation using peak area normalization in HPLC chromatograms .
Q. How does the electronic effect of methoxy groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-donating methoxy groups deactivate the pyrimidine ring, reducing reactivity in Suzuki-Miyaura couplings. To enhance efficiency, use Pd(OAc)₂/XPhos catalytic systems with K₃PO₄ as a base in toluene/water (3:1) at 100°C. Comparative studies with non-methoxylated analogs ( ) highlight the need for elevated temperatures or microwave-assisted conditions .
Q. What computational models predict the compound’s pharmacokinetic properties for drug discovery?
Methodological Answer: Tools like SwissADME or PBPK modeling estimate logP (~1.8), permeability (Caco-2 cell models), and metabolic stability. The compound’s amine hydrochloride moiety may enhance solubility but reduce blood-brain barrier penetration. Cross-validate predictions with in vitro hepatic microsomal assays (e.g., t½ >60 min suggests low CYP450 liability) .
Properties
Molecular Formula |
C7H12ClN3O2 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-11-6-3-7(12-2)10-5(4-8)9-6;/h3H,4,8H2,1-2H3;1H |
InChI Key |
WOKFDTXGPHFKLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)CN)OC.Cl |
Origin of Product |
United States |
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